molecular formula C9H8N2O B2355025 4-Phenyloxazol-2-amine CAS No. 33119-65-2

4-Phenyloxazol-2-amine

Cat. No.: B2355025
CAS No.: 33119-65-2
M. Wt: 160.176
InChI Key: FXRWCCOADRNYMB-UHFFFAOYSA-N
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Description

4-Phenyloxazol-2-amine is a heterocyclic compound with the molecular formula C9H8N2O. It features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyloxazol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with urea in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds at 120°C for 2 hours or under reflux conditions for 16 hours in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes the use of efficient heating systems, continuous flow reactors, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Phenyloxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyloxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been suggested to inhibit mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis . This inhibition disrupts the synthesis of essential fatty acids, leading to antimicrobial effects.

Comparison with Similar Compounds

    2-Aminothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-Aminooxazole: Similar but lacks the phenyl substitution at the 4-position.

Uniqueness: 4-Phenyloxazol-2-amine is unique due to the presence of both a phenyl group and an amino group on the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-phenyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRWCCOADRNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-65-2
Record name 4-phenyl-1,3-oxazol-2-amine
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